6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one involves multiple steps, starting with the preparation of the core structures. The initial step typically involves the formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety through a Pictet-Spengler reaction. This is followed by the introduction of the carbonyl group and subsequent coupling with the 1,1-dioxidotetrahydrothiophene moiety. The final step involves the formation of the dihydropyridazinone ring through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
- 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines
- 6-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline
Uniqueness
What sets 6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25N3O6S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
6-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C20H25N3O6S/c1-28-17-9-13-5-7-22(11-14(13)10-18(17)29-2)20(25)16-3-4-19(24)23(21-16)15-6-8-30(26,27)12-15/h9-10,15H,3-8,11-12H2,1-2H3 |
InChI Key |
SGLISDDGMUFBTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4)OC |
Origin of Product |
United States |
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